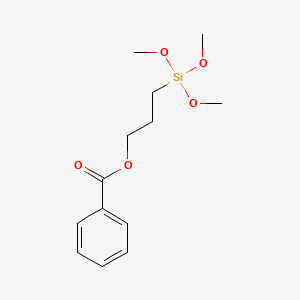

Benzoyloxypropyltrimethoxysilane

Description

Contextualization of Organofunctional Silanes in Contemporary Materials Research

The applications of organofunctional silanes are vast and varied, ranging from their use as adhesion promoters in coatings and sealants to their role as coupling agents in reinforced plastics and as surface modifiers for pigments and fillers. Their ability to enhance mechanical strength, improve moisture resistance, and promote the dispersion of fillers in a polymer matrix has made them a cornerstone of modern materials science research.

Significance of Benzoyloxypropyltrimethoxysilane as an Interfacial Modifier and Coupling Agent

This compound, with the chemical formula C₁₃H₂₀O₅Si, is a noteworthy organofunctional silane (B1218182) that combines a benzoyloxypropyl group as the organofunctional moiety and three methoxy (B1213986) groups as the hydrolyzable entities. The presence of the benzoyl group, an aromatic ester, imparts specific characteristics to this silane, influencing its compatibility with a range of organic resins and polymers.

As an interfacial modifier, this compound plays a crucial role in altering the surface properties of inorganic materials. When applied to a substrate, it forms a thin, nanometer-scale layer that can transform a hydrophilic surface into a more hydrophobic and organophilic one. This surface modification enhances the wetting of the substrate by an organic polymer, leading to improved adhesion and reduced water absorption at the interface.

In its capacity as a coupling agent, this compound acts as a molecular link between an inorganic filler and a polymer matrix. The trimethoxysilane (B1233946) end of the molecule bonds to the filler surface, while the benzoyloxypropyl group interacts with the polymer, creating a strong and durable bond across the interface. This robust connection is vital for efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in composite materials with enhanced mechanical properties such as tensile strength, flexural modulus, and impact resistance.

Evolution of Research Trends in this compound Applications

The research trajectory of this compound has seen a gradual evolution from its initial recognition as a potential coupling agent to its inclusion in more sophisticated and specialized material formulations. Early interest in such silanes was driven by the need to improve the performance of fiberglass-reinforced polymers. Over time, the scope of application has broadened significantly.

Recent research and patent literature indicate a growing trend towards the use of this compound in a variety of advanced materials. For instance, it has been cited as a component in surface treatment formulations for enhancing the durability of coatings. google.com Its inclusion in molding materials suggests a role in improving the compatibility and performance of filled polymer systems. justia.com

Furthermore, there is an emerging interest in its application in eco-friendly and advanced functional materials. A notable example is its use in the formulation of superhydrophobic surfaces, where it contributes to the creation of water-repellent coatings. google.com The compound has also been identified as a component in compositions for treating asphaltenes, indicating its utility in the oil and gas industry. patentbuddy.com Additionally, its presence in formulations for thermally stable, moisture-curable polysilazanes and polysiloxazanes points towards its potential in high-performance coatings and sealants. epo.org

Scope and Significance of the Comprehensive Academic Review

This review aims to provide a focused and in-depth analysis of this compound, consolidating the available scientific knowledge on its properties, mechanisms, and applications in materials science. By concentrating solely on this compound, the review seeks to offer a clear and detailed understanding of its specific contributions to the field.

The significance of this review lies in its potential to serve as a valuable resource for researchers, material scientists, and engineers who are interested in the design and development of high-performance composite materials, coatings, and adhesives. By presenting a structured overview of the current state of research and highlighting key findings, this review can facilitate further innovation and exploration into the versatile applications of this compound.

Chemical Compound Information

| Compound Name |

| This compound |

| 3-glycidoxypropyl trimethoxysilane |

| 3-(trimethoxysilyl)propyl methacrylate |

| Polysilazanes |

| Polysiloxazanes |

| Silanol (B1196071) |

| Siloxane |

Physico-chemical Properties of this compound

| Property | Value |

| CAS Number | 76241-02-6 |

| Molecular Formula | C₁₃H₂₀O₅Si |

| Molecular Weight | 284.38 g/mol |

| Appearance | Colorless liquid |

| Purity | ≥ 95% |

This data is based on information from chemical suppliers and should be considered as typical values.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-trimethoxysilylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFWOBSAALCFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504116 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76241-02-6 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Precursor Chemistry of Benzoyloxypropyltrimethoxysilane

Established Synthetic Pathways for Benzoyloxypropyltrimethoxysilane

Three principal synthetic routes have been established for the production of this compound:

Nucleophilic Substitution: This common method involves the reaction of an alkali metal salt of benzoic acid, such as sodium benzoate (B1203000), with a halopropyltrimethoxysilane, typically 3-chloropropyltrimethoxysilane (B1208415). chemicalbook.com This reaction, analogous to the Williamson ether synthesis, results in the formation of the desired ester and an alkali halide salt as a byproduct. To enhance reaction rates, a phase-transfer catalyst may be employed. google.com

Esterification: A direct esterification can be performed between 3-(hydroxypropyl)trimethoxysilane and a benzoylating agent. uni.edu Using benzoyl chloride is highly effective but generates hydrochloric acid (HCl) as a byproduct, which must be neutralized, often with a tertiary amine base. uni.edupearson.com A greener alternative involves using benzoic acid, which forms water as the only byproduct, though this reaction may require a catalyst and heat to proceed efficiently.

Hydrosilylation: This elegant addition reaction involves reacting allyl benzoate with a hydrosilane, specifically trimethoxysilane (B1233946) (HSi(OCH₃)₃). wikipedia.org The reaction adds the silicon hydride across the allyl group's double bond, forming the propyl linkage. researchgate.net This pathway is highly atom-economical as it, in theory, produces no byproducts. nih.gov

Hydrolytic Routes and Condensation Reactions in Synthesis

The trimethoxysilyl group, -Si(OCH₃)₃, is a key functional component of the molecule but also introduces a significant challenge during synthesis and storage. nih.gov These alkoxy groups are susceptible to hydrolysis in the presence of moisture. wikipedia.orgmdpi.com

The hydrolysis process converts the methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-Si-OH). mdpi.com These silanols can then undergo a condensation reaction with other silanols, eliminating water to form stable siloxane bridges (-Si-O-Si-). mdpi.com

While this reactivity is essential for the compound's function as a coupling agent where it forms a durable polysiloxane network on inorganic surfaces, it is an undesirable side reaction during the synthesis of the monomeric silane (B1218182). Premature hydrolysis and condensation lead to the formation of oligomers and polymers, reducing the yield of the desired monomeric product and increasing viscosity. Therefore, synthetic procedures for this compound must be conducted under anhydrous conditions to ensure product stability and purity.

Organometallic Approaches in Silane Synthesis

Organometallic chemistry plays a pivotal role, particularly in the hydrosilylation pathway for synthesizing this compound. This reaction is almost exclusively catalyzed by transition-metal complexes. nih.gov

The most common and effective catalysts are platinum-based organometallic compounds. researchgate.net These include:

Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆)

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), which is known for its high activity and solubility in organic media. researchgate.netchemicalbook.com

These catalysts facilitate the addition of the Si-H bond across the C=C double bond of allyl benzoate. researchgate.net While highly efficient, a significant drawback is the potential for side reactions, such as isomerization of the allyl group. researchgate.net Recent research has explored other metal catalysts, such as those based on rhodium, which can offer greater selectivity and efficiency, minimizing unwanted byproducts. nih.govbohrium.com

Precursor Chemistry and Raw Material Considerations

The selection of raw materials is intrinsically linked to the chosen synthetic pathway. Each route relies on a different set of commercially available precursors. The cost, purity, and availability of these starting materials are critical considerations for the economic viability of industrial-scale production.

| Synthetic Pathway | Silicon-Containing Precursor | Benzoate-Containing Precursor | Key Byproduct |

|---|---|---|---|

| Nucleophilic Substitution | 3-Chloropropyltrimethoxysilane | Sodium Benzoate chemicalbook.com | Sodium Chloride (NaCl) |

| Esterification | 3-(Hydroxypropyl)trimethoxysilane | Benzoyl Chloride uni.edupearson.com | Hydrogen Chloride (HCl) |

| Hydrosilylation | Trimethoxysilane wikipedia.org | Allyl Benzoate researchgate.net | None (in theory) |

Optimization of Reaction Conditions for High-Yield Synthesis

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The optimal conditions vary depending on the synthetic method employed.

For the hydrosilylation route, critical factors include the catalyst concentration, temperature, and the use of inhibitors. Platinum catalyst concentrations are typically very low, in the parts-per-million range. chemicalbook.com Temperatures are often kept moderate (e.g., 70-80°C) to balance reaction speed with the suppression of side reactions. chemicalbook.com Polymerization inhibitors are also crucial to prevent unwanted reactions of the allyl group, especially in related syntheses like that of (meth)acryloxypropyl silanes. google.com

In the esterification reaction with benzoyl chloride, the key is the efficient removal of the HCl byproduct. uni.edu This is typically achieved by adding a stoichiometric amount of a tertiary amine base (e.g., triethylamine), which acts as an acid scavenger. The reaction is often run in an inert solvent to facilitate mixing and temperature control.

For the nucleophilic substitution pathway, optimization may involve the use of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to facilitate the reaction between the solid sodium benzoate and the liquid 3-chloropropyltrimethoxysilane. google.com Reaction temperature and time are also key variables to control for achieving high conversion. google.com

| Synthetic Pathway | Catalyst/Reagent | Typical Temperature | Key Considerations |

|---|---|---|---|

| Nucleophilic Substitution | Phase-Transfer Catalyst | 110-150°C google.com | Anhydrous conditions, efficient mixing. |

| Esterification | Acid Scavenger (e.g., Tertiary Amine) | Room Temp. to Moderate Heat | Anhydrous conditions, efficient HCl removal. uni.edu |

| Hydrosilylation | Platinum Complex (e.g., Karstedt's) chemicalbook.com | 40-80°C chemicalbook.comscirp.org | Low catalyst loading, exclusion of catalyst poisons. |

Scalability and Industrial Relevance of Synthetic Methodologies

All three primary synthetic routes utilize well-established reaction types that are amenable to large-scale industrial production. Hydrosilylation is a cornerstone of the silicones industry and is used to produce many tons of organofunctional silanes annually. nih.gov The infrastructure and expertise for conducting these reactions on a large scale are widely available.

The choice of which route to scale up depends on economic and logistical factors:

Cost and Availability of Raw Materials: A thorough cost analysis of precursors like 3-chloropropyltrimethoxysilane versus allyl benzoate and trimethoxysilane is required.

Capital and Operating Costs: While hydrosilylation is atom-economical, the high cost and sensitivity of platinum catalysts can be a factor. Esterification and substitution routes may require equipment to handle corrosive byproducts (HCl) or separate salts (NaCl).

Purification: Regardless of the route, high-purity product requires efficient downstream processing, typically involving vacuum distillation to remove unreacted starting materials and any byproducts. chemicalbook.com This step is critical for industrial production to meet quality specifications.

Green Chemistry Principles in this compound Production

Evaluating the synthesis of this compound through the lens of green chemistry highlights distinct advantages and disadvantages for each pathway. uni.edu

Atom Economy: The hydrosilylation route is the most superior in this regard, as it is an addition reaction where all atoms of the reactants are incorporated into the final product, resulting in 100% theoretical atom economy. The esterification with benzoyl chloride and the substitution with sodium benzoate produce stoichiometric amounts of HCl and NaCl, respectively, as waste byproducts.

Prevention of Waste: The hydrosilylation route generates the least waste. The other methods require separation and disposal of salt byproducts.

Use of Less Hazardous Chemicals: A greener version of the esterification route would use benzoic acid instead of benzoyl chloride, producing only water as a byproduct. uni.edu This avoids the handling of corrosive HCl.

Catalysis: The hydrosilylation route relies on catalysts, which are used in small amounts, aligning with green principles. However, the catalysts are often precious metals like platinum. A key area of green chemistry research is the development of catalysts based on more abundant and less toxic metals or the immobilization of catalysts for easy recovery and reuse. nih.gov

Fundamental Reaction Mechanisms and Interfacial Adhesion Science of Benzoyloxypropyltrimethoxysilane

Hydrolysis and Oligomerization Kinetics of Trimethoxysilane (B1233946) Moieties

The initial and most critical step in the application of benzoyloxypropyltrimethoxysilane for surface modification is the hydrolysis of its three methoxy (B1213986) (-OCH₃) groups attached to the silicon atom. thenanoholdings.comscribd.com This reaction converts the hydrolytically sensitive alkoxysilane into reactive silanol (B1196071) (Si-OH) intermediates, which are the precursors to both self-condensation and substrate bonding. gelest.comscribd.com

The kinetics of the hydrolysis of the trimethoxysilane moiety are highly dependent on environmental conditions. The presence of water is the most crucial parameter, as it is a necessary reactant. thenanoholdings.comscribd.com Water for hydrolysis can originate from several sources, including direct addition to a solution, ambient moisture in the atmosphere, or physically adsorbed water already present on the substrate surface. thenanoholdings.comresearchgate.net

The general hydrolysis reaction for a trimethoxysilane is as follows: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

While specific kinetic data for this compound is not broadly published, general principles for methoxysilanes apply. Methoxysilanes are noted for their ability to hydrolyze effectively, even without external catalysis. thenanoholdings.comscribd.com The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both acids and bases. The process involves a sequence of three steps, with each methoxy group being replaced by a hydroxyl group. These reactions, though sequential, can occur simultaneously after the initial hydrolysis begins. thenanoholdings.com

Table 1: Influence of Environmental Parameters on Hydrolysis

| Parameter | Influence on Hydrolysis of Trimethoxysilane Moieties |

|---|---|

| Water Availability | Essential reactant. Rate is dependent on water concentration. Water can be sourced from the solution, atmosphere, or substrate surface. thenanoholdings.comresearchgate.net |

| pH | Catalyzes the reaction. Both acidic and basic conditions can accelerate hydrolysis rates. |

| Temperature | Affects reaction kinetics. Elevated temperatures (e.g., 50-120°C) are often used during curing to drive both hydrolysis and subsequent condensation reactions. scribd.com |

| Catalyst | Can be used to control the rate, though methoxysilanes are reactive enough to proceed without one. thenanoholdings.comscribd.com |

| Solvent | The choice of solvent can affect the solubility of the silane (B1218182) and the availability of water, thereby influencing the reaction pathway. |

Following hydrolysis, the resulting silanol groups are highly reactive and unstable. thenanoholdings.comgelest.com They readily undergo self-condensation reactions with other silanols or unhydrolyzed methoxy groups to form siloxane (Si-O-Si) bonds. gelest.com This process initially leads to the formation of soluble oligomers. thenanoholdings.comgelest.com

As condensation continues, these oligomers can further react, leading to the formation of a cross-linked, three-dimensional polysiloxane network. scribd.com The extent of this polymerization is influenced by the amount of available water and the nature of the silane's organic substituent. thenanoholdings.comscribd.com If the silane is added to water where it has low solubility, a higher degree of polymerization is favored. thenanoholdings.com This self-condensation can occur both in solution before deposition and on the substrate surface after application. The formation of this network is a key aspect of how silanes form durable films and modify surfaces.

Interfacial Molecular Interactions and Adsorption Phenomena

The deposition of silanes from an aqueous solution does not typically result in a simple, uniform monolayer. scribd.com Instead, it often leads to the formation of multiple layers that are interconnected through a loose polysiloxane network structure. thenanoholdings.comscribd.com The thickness of this layer is dependent on the concentration of the silane solution used for treatment. scribd.com Within this interfacial region, the orientation of the benzoyloxypropyl functional groups is generally horizontal to the substrate surface, where they are available for physical or chemical interaction with a subsequent polymer overcoat. thenanoholdings.comscribd.com

The formation of covalent bonds with the substrate is a reversible process to some extent. thenanoholdings.comscribd.com During curing, as water is removed, bonds may form, break, and reform. This dynamic process helps to relieve internal stresses at the interface that may have built up during the deposition and drying process, ultimately leading to a more stable and durable bond. thenanoholdings.comscribd.com The organic "R" group—in this case, the benzoyloxypropyl group—remains available for physical interaction (e.g., van der Waals forces, interdiffusion) or covalent reaction with an organic polymer matrix, completing the molecular bridge. thenanoholdings.com

Role of Organic Functional Groups in Interfacial Coupling

The efficacy of a silane coupling agent is critically dependent on the nature of its organofunctional group, which is responsible for forming a durable bond with the organic polymer matrix. In the case of this compound, the key functional moiety is the benzoyloxypropyl group. This group plays a pivotal role in the interfacial coupling process, primarily through its ability to interact and react with the polymer matrix at the interface.

The fundamental principle of organofunctional silanes as coupling agents lies in their dual reactivity. sisib.com While the trimethoxysilyl group undergoes hydrolysis to form reactive silanols that condense with hydroxyl groups on inorganic substrates, the organic functional group is selected to ensure compatibility and reactivity with the specific polymer system. specialchem.com The choice of this organic group is crucial for optimizing the mechanical strength and durability of the resulting composite material. dakenchem.com

The benzoyloxy group, an ester of benzoic acid, can participate in interfacial adhesion through several mechanisms. One significant pathway involves its potential to undergo reactions, particularly in polymer systems that cure via free-radical polymerization. The benzoyloxy radical, which can be formed by the cleavage of an oxygen-oxygen bond in initiators like benzoyl peroxide, is known to initiate polymer chains. britannica.com It is plausible that under certain processing conditions, such as elevated temperatures or the presence of radical initiators, the benzoyloxy group of this compound could participate in similar radical-mediated reactions, grafting the silane onto the polymer backbone. This would create a robust covalent link across the interface, significantly enhancing adhesion.

Furthermore, the presence of the ester functionality can influence the interfacial energy and wetting characteristics. The polarity of the ester group can promote compatibility with a range of polymer resins, including acrylics and polyesters, through dipole-dipole interactions and hydrogen bonding. Studies on other silanes have shown that the organic functional group can lead to the migration of specific polymer functionalities, like ester groups, to the interface, creating a more ordered and strongly bonded region. acs.org While direct research on the benzoyloxypropyl group is limited, the principles observed with other functional groups, such as amino and epoxy moieties, underscore the importance of specific chemical interactions for adhesion promotion. researchgate.net

Table 1: Comparison of Functional Groups in Silane Coupling Agents and Their Primary Interaction Mechanisms

| Functional Group | Primary Interaction Mechanism with Polymer Matrix | Typical Polymer Systems |

| Amino | Ionic bonding, hydrogen bonding, covalent reaction with epoxies and isocyanates | Epoxies, urethanes, nylons, phenolics |

| Epoxy | Covalent reaction with amines, acids, and hydroxyls | Epoxies, polyesters, polyamides |

| Methacryloxy | Free-radical copolymerization | Acrylics, polyesters, polyolefins |

| Benzoyloxy | Potential free-radical reaction, polar interactions (dipole-dipole, hydrogen bonding) | Acrylics, polyesters, styrenics |

This table provides a generalized overview. Specific performance depends on the entire formulation and processing conditions.

Computational and Theoretical Modeling of Reaction Pathways

Computational and theoretical modeling provides invaluable insights into the complex reaction pathways of silane coupling agents at the molecular level. These methods allow for the investigation of mechanisms that are often difficult to probe experimentally, such as the hydrolysis of alkoxysilanes, the condensation of silanols, and the interaction of the organofunctional group with the polymer matrix.

For trimethoxysilanes like this compound, the initial and crucial step is the hydrolysis of the methoxy groups (–OCH₃) to form silanol groups (–SiOH). This is followed by condensation reactions, either with other silanols to form a siloxane network (Si–O–Si) or with hydroxyl groups on the surface of an inorganic substrate. nih.govresearchgate.net The kinetics of these hydrolysis and condensation reactions are influenced by factors such as pH, water concentration, and the nature of the organic functional group. researchgate.netcsic.es

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to model these processes. DFT can be used to calculate the energy barriers for hydrolysis and condensation reactions, providing a theoretical basis for understanding reaction rates. ncsu.edu For instance, theoretical studies on other silanes have investigated the step-wise hydrolysis of the three alkoxy groups, revealing that the rate can change as methoxy groups are replaced by hydroxyl groups. nih.gov

MD simulations can model the behavior of larger systems over time, offering a dynamic picture of the silane at the interface. mdpi.com These simulations can elucidate how the silane molecules orient themselves on a substrate and how the organofunctional group interacts with the surrounding polymer chains. For example, MD studies have shown that the introduction of functional groups can enhance interfacial shear stress and tensile strength by providing additional mechanical interlocking and improving load transfer. mdpi.com

While specific computational studies on this compound are not widely documented, the established methodologies can be applied to predict its behavior. A computational model for this compound would involve:

Modeling Hydrolysis and Condensation: Simulating the reaction of the trimethoxysilyl group with water to determine the energetics and kinetics of silanetriol formation and subsequent condensation. The bulky benzoyloxypropyl group might sterically hinder these reactions to some extent compared to smaller functional groups. nih.gov

Investigating Interfacial Interactions: Using MD simulations to model the interface between a substrate (e.g., silica), the silane layer, and a polymer matrix (e.g., polymethyl methacrylate). This would reveal how the benzoyloxypropyl group orients itself and the nature of its non-covalent interactions (e.g., van der Waals, electrostatic) with the polymer.

Probing Reaction Pathways: Employing quantum mechanics/molecular mechanics (QM/MM) methods to study potential covalent reactions between the benzoyloxy group and the polymer. This could confirm the feasibility of the hypothesized free-radical grafting mechanism.

Table 2: Overview of Computational Methods for Studying Silane Reaction Pathways

| Computational Method | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Calculating reaction energies and transition states for hydrolysis and condensation. Investigating the electronic structure of the benzoyloxypropyl group. | Reaction rate constants, stability of intermediates, preferred reaction pathways. ncsu.edu |

| Molecular Dynamics (MD) | Simulating the self-assembly of the silane on a substrate and its interaction with a polymer matrix. Predicting mechanical properties of the interface. | Adsorption energies, interfacial density profiles, diffusion coefficients, stress-strain behavior. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the reaction mechanism between the benzoyloxy functional group and the polymer chain with quantum mechanical accuracy within a larger classical environment. | Detailed mechanism of covalent bond formation at the interface. |

These computational approaches are essential for designing new and improved silane coupling agents by providing a predictive framework to understand structure-property relationships at the interface.

Unable to Generate Article on this compound Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound" according to the specified outline. The search for research detailing the use of this specific chemical compound for the surface modification of Halloysite (B83129) Nanotubes (HNTs), Zinc Oxide (ZnO) nanoparticles, and other outlined applications did not yield relevant studies.

The performed searches, using both the chemical name "Benzoyloxypropyltrimethysilane" and its synonym "3-(trimethoxysilyl)propyl benzoate (B1203000)," failed to locate specific data regarding its application in:

The silanization of Halloysite Nanotubes.

Grafting efficiency and surface coverage studies on HNTs.

The impact on the crystal structure and morphology of HNTs.

The functionalization of ZnO nanoparticles.

The surface treatment of bulk substrates and fibers.

The specific effects on surface energy and wettability.

The available literature extensively covers surface modification using a variety of other silane coupling agents, such as aminopropyl-functionalized silanes (e.g., APTES), epoxy-functionalized silanes, and methacrylate-functionalized silanes on the substrates mentioned in the outline. However, the strict requirement to focus solely on this compound and to exclude information about other compounds cannot be met based on the current body of accessible research.

Without specific experimental results, data tables, and detailed findings on this compound for the requested methodologies, the generation of a scientifically accurate and informative article that adheres to the provided structure is not feasible. Any attempt to create the content would require extrapolation from unrelated compounds, which would violate the core instructions of the request.

Surface Modification and Functionalization Methodologies Utilizing Benzoyloxypropyltrimethoxysilane

Control over Surface Energy and Wettability through Benzoyloxypropyltrimethoxysilane Treatment

Modulating Hydrophobicity and Hydrophilicity

The primary mechanism by which this compound modifies a surface involves the covalent attachment of its silane (B1218182) moiety to a substrate, leaving the benzoyloxypropyl group to form the new surface interface. This process fundamentally alters the surface energy and, consequently, its affinity for water.

The trimethoxysilane (B1233946) end of the molecule undergoes hydrolysis in the presence of trace amounts of water, converting the methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-Si-OH). gelest.com These silanols can then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). gelest.comscribd.com

Once anchored, the benzoyloxypropyl tail projects away from the surface. The benzoyl (aromatic) portion of this group is inherently nonpolar, which imparts hydrophobic (water-repellent) properties to the treated surface. A substrate that was once hydrophilic (water-attracting) can be rendered hydrophobic, a change that can be quantified by measuring the water contact angle. For a surface treated with a hydrophobic silane like this compound, the contact angle of a water droplet is expected to increase significantly, often exceeding 90°, which is a common threshold for designating a surface as hydrophobic. scribd.comgoogle.com

Conversely, while this compound itself imparts hydrophobicity, the underlying principle of silane chemistry can be used to create hydrophilic surfaces by selecting a silane with a polar functional group. For instance, silanes functionalized with poly(ethylene glycol) (PEG) or amine groups are used to create highly wettable, hydrophilic surfaces that can resist protein adsorption. peggychan.com.aunih.gov The ability to tune surface properties by selecting the appropriate organofunctional group is a key advantage of silane-based surface modification.

The initial state of the surface can be modified by cleaving the benzoyloxy group to expose a hydroxypropyl functionality. This post-deposition modification can switch the surface character from hydrophobic to hydrophilic, offering a pathway to create patterned or stimuli-responsive surfaces.

| Functional Group Presented at Surface | Expected Surface Character | Typical Water Contact Angle | Example Silane |

| Benzoyloxypropyl | Hydrophobic | > 90° | This compound |

| Alkyl (e.g., Octadecyl) | Hydrophobic | > 100° | Octadecyltrichlorosilane |

| Perfluoroalkyl | Hydrophobic & Oleophobic | > 110° | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane |

| Amine (-NH₂) | Hydrophilic | < 30° | 3-Aminopropyltriethoxysilane (APTES) |

| Poly(ethylene glycol) (PEG) | Hydrophilic | < 40° | (Polyethylene glycol)silane |

Deposition Techniques for Uniform and Controlled Surface Layers

The effectiveness of a surface modification is highly dependent on the quality of the deposited silane layer. The goal is typically to form a dense, uniform, and covalently bonded monolayer, as this provides the most consistent and durable surface properties. The two primary methodologies for depositing silanes like this compound are solution-phase deposition and vapor-phase deposition.

Solution-phase deposition is a widely used technique due to its simplicity and low setup cost. peggychan.com.au The process generally involves immersing a substrate in a dilute solution of the silane for a specific duration.

The reaction mechanism in solution first involves the hydrolysis of the silane's alkoxy groups, followed by condensation into oligomers, hydrogen bonding of these oligomers to the substrate, and finally, the formation of covalent bonds during a drying or curing step. gelest.comscribd.com

Several factors critically influence the quality of the resulting film:

Solvent: Anhydrous organic solvents like toluene, cyclohexane, or ethanol (B145695) are commonly used to control the reaction. peggychan.com.aunih.gov

Water Content: The amount of water is the most sensitive parameter. Insufficient water leads to an incomplete monolayer, while an excess can cause the silane to polymerize extensively in the solution, leading to the deposition of aggregates rather than a uniform film on the surface. gelest.comnih.gov

Concentration: Silane concentrations are typically low, often in the range of 0.25% to 2%. gelest.comresearchgate.net Higher concentrations can lead to the formation of undesirable multilayers instead of a monolayer. scribd.com

pH: For aqueous alcohol solutions, the pH is often adjusted to between 4.5 and 5.5 to catalyze hydrolysis. researchgate.netpcimag.com

Time and Temperature: Deposition times can range from a few minutes to several hours, and the process may be performed at room temperature or elevated temperatures to promote the reaction. scribd.com

A common procedure involves preparing a solution of 95% ethanol and 5% water, adjusting the pH with acetic acid, adding the silane, allowing a few minutes for hydrolysis, and then dipping the substrate for 1-2 minutes, followed by rinsing and curing. researchgate.netpcimag.com

| Parameter | Typical Range/Value | Influence on Deposition | Source |

| Silane Concentration | 0.05 mM - 100 mM (or ~0.25-2% v/v) | Affects layer thickness; higher concentrations can lead to multilayers. | scribd.comnih.gov |

| Solvent | Toluene, Hexane, Ethanol, Cyclohexane | Affects silane solubility and reaction kinetics. | peggychan.com.aunih.gov |

| Water Presence | Controlled trace amounts (e.g., in 95% Ethanol) | Essential for hydrolysis, but excess causes solution polymerization. | nih.govresearchgate.net |

| Deposition Time | 30 seconds - 24 hours | Determines extent of surface reaction and coverage. | peggychan.com.aunih.gov |

| Temperature | Room Temperature - 120°C | Higher temperatures accelerate hydrolysis and condensation. | scribd.com |

Vapor-phase deposition, or chemical vapor deposition (CVD), is a more controlled and reproducible method for creating high-quality silane monolayers. website-files.com This technique avoids the use of organic solvents, making it a cleaner and more environmentally friendly process. aip.org

In a typical CVD process, a cleaned and dehydrated substrate is placed in a vacuum chamber along with a small amount of the liquid silane. The chamber pressure is then reduced, which increases the partial pressure of the silane and causes it to vaporize. peggychan.com.aunih.gov The gaseous silane molecules then adsorb onto the substrate surface, where they react to form a dense, covalently bonded film. This method is particularly effective for forming self-assembled monolayers (SAMs). byu.edu

The advantages of vapor-phase deposition include:

High Purity: The absence of solvents eliminates impurities that can be present in solution-phase methods. aip.org

Reproducibility: By avoiding the complexities of solution-phase hydrolysis and polymerization, CVD offers more consistent results and is more suitable for industrial automation. website-files.comacs.org

Monolayer Control: It is easier to achieve a uniform, high-density monolayer, as the deposition is driven by a direct surface reaction. acs.org

For alkoxysilanes, the process may require elevated temperatures (50-120°C) and extended reaction times (4-12 hours) to ensure complete reaction under anhydrous conditions. gelest.comscribd.com Notably, methoxysilanes like this compound are effective for vapor deposition, often without the need for a catalyst. scribd.comthenanoholdings.com

| Feature | Solution-Phase Deposition | Vapor-Phase Deposition (CVD) |

| Control over Monolayer | Sensitive to water, concentration; multilayers common. scribd.comnih.gov | Excellent control, promotes uniform monolayer formation. acs.org |

| Reproducibility | Can be difficult due to sensitivity to ambient conditions. website-files.com | High reproducibility, suitable for automation. website-files.com |

| Solvent Use | Requires significant amounts of organic solvents. nih.gov | Solvent-free process. aip.org |

| Cleanliness | Risk of contamination from solvent impurities; requires rinsing. aip.org | High-purity films, no rinsing required. aip.org |

| Setup Cost & Simplicity | Low cost, simple glassware setup. peggychan.com.auwebsite-files.com | Requires vacuum equipment, higher initial cost. website-files.com |

Integration of Benzoyloxypropyltrimethoxysilane in Advanced Hybrid Materials and Polymer Composites

Benzoyloxypropyltrimethoxysilane as a Compatibilizer in Polymer Nanocomposites

In polymer nanocomposites, a significant challenge is achieving a strong interface and uniform dispersion of the inorganic filler within the organic polymer matrix. This compound functions as a compatibilizer or coupling agent, bridging the gap between these dissimilar phases. The trimethoxysilyl end of the molecule hydrolyzes to form silanols, which can then bond with hydroxyl groups on the surface of inorganic fillers. The organophilic benzoyloxypropyl group extends into the polymer matrix, promoting wetting, adhesion, and dispersion through physical entanglement and chemical interactions.

The modification of fillers with this compound has been shown to be an effective strategy for enhancing the properties of Polyethylene (B3416737) Terephthalate (B1205515) (PET) composites. In one study, halloysite (B83129) nanoclay was functionalized with this compound before being incorporated into a PET matrix via melt extrusion. researchgate.net The silanization of the halloysite was confirmed, and though it did not significantly alter the clay's crystal structure, it led to increased thermal stability. researchgate.net The resulting PET composite materials demonstrated notable changes in their mechanical properties. researchgate.net

The inclusion of the silane-modified halloysite resulted in an increase in the Young's modulus of the composites compared to the neat PET. However, this increase in stiffness was accompanied by a decrease in the ultimate strain, indicating a more brittle material. researchgate.net

Table 1: Effect of this compound-Modified Halloysite on PET Composite Properties

| Property | Observation | Reference |

| Filler Modification | Halloysite successfully functionalized with this compound. | researchgate.net |

| Thermal Stability | Increased thermal stability observed in the modified clay. | researchgate.net |

| Young's Modulus | Increased compared to neat PET. | researchgate.net |

| Ultimate Strain | Decreased compared to neat PET. | researchgate.net |

| Oxygen Permeability | No significant change observed. | researchgate.net |

Similar to PET, the performance of Poly(butylene terephthalate) (PBT) composites can be significantly improved by incorporating silane-modified fillers. Research on PBT nanocomposites melt-blended with silane-modified halloysite nanotubes (HNTs) has demonstrated substantial improvements in mechanical and thermomechanical properties. researchgate.net While the specific silane (B1218182) was not always this compound, the results highlight the general efficacy of this approach. The silane treatment enhances the interfacial adhesion between the HNTs and the PBT matrix. researchgate.net

Studies have shown that PBT composites containing silane-modified HNTs exhibit higher tensile strength and tensile modulus compared to those with unmodified HNTs or neat PBT. researchgate.net For instance, the addition of just 1 wt% of silane-modified halloysite (HN-S) led to a significant increase in both tensile strength and modulus. researchgate.net Dynamic mechanical analysis (DMA) also revealed that the storage modulus of PBT was improved with the addition of silane-modified clay, indicating better reinforcement. researchgate.net

Table 2: Research Findings on Mechanical Properties of PBT/Silane-Modified Halloysite Composites

| Sample | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |

| Neat PBT | 33.7 ± 0.7 | 0.64 ± 0.3 | researchgate.net |

| PBT / 1 wt% HN-S | 43.4 ± 0.3 | 0.75 ± 0.2 | researchgate.net |

| PBT / 3 wt% HN-S | 44.8 ± 0.4 | 0.77 ± 0.1 | researchgate.net |

| *HN-S refers to silane-modified Halloysite Nanotubes. |

These findings underscore the role of silane coupling agents in improving filler-matrix compatibility, which is crucial for achieving enhanced mechanical performance in PBT composites. researchgate.netresearchgate.net

The utility of silane coupling agents like this compound extends to thermosetting polymer systems such as epoxy and polyurethane resins. The fundamental principle remains the same: to create a durable chemical bridge between the inorganic reinforcement (e.g., glass fibers, silica) and the polymer matrix. silicorex.comshinetsusilicone-global.com For epoxy resins, the trimethoxysilyl groups of the silane would first be hydrolyzed and condensed onto the filler surface. The organic group of the silane must then interact with the epoxy matrix. While amino or glycidyl-functional silanes are commonly used to react directly with the epoxy ring or amine hardener, the benzoyl group of this compound can provide compatibility through its aromatic structure, enhancing adhesion via secondary interactions. mdpi.com

In polyurethane systems, silane coupling agents are often used as primers on inorganic substrates to improve the adhesion of polyurethane-based sealants and coatings. silicorex.com The isocyanate chemistry of polyurethanes could potentially engage in reactions with functional groups present on the silane or benefit from the improved surface wetting and compatibility provided by the silane's organic part. The modification of an epoxy matrix with a silane coupling agent has been shown to improve the tensile properties of resulting composites. researchgate.net This improvement is attributed to enhanced adhesion between the resin and the reinforcement. researchgate.net

Design and Synthesis of Organic-Inorganic Hybrid Materials Incorporating this compound

Organic-inorganic hybrid materials are composites where the constituent phases are integrated at the molecular or nanometer scale. mdpi.com this compound is an ideal precursor for these materials, as its two distinct functionalities can be independently polymerized to form interpenetrating or covalently bonded networks.

The sol-gel process is a versatile, low-temperature method for synthesizing organic-inorganic hybrid materials from molecular precursors. silicorex.comresearchgate.net When this compound is used, the process typically begins with the hydrolysis of its trimethoxysilyl groups in the presence of water and a catalyst (acid or base). This reaction replaces the methoxy (B1213986) (-OCH₃) groups with hydroxyl (-OH) groups, forming reactive silanols.

These silanol (B1196071) intermediates then undergo a series of condensation reactions with each other, releasing water or alcohol to form a stable, three-dimensional siloxane (Si-O-Si) network. researchgate.netatu.edu.iq This inorganic network constitutes the "gel." Crucially, the benzoyloxypropyl group remains intact and is covalently bonded to the silicon atoms, becoming an integral part of the final structure. This process allows for the creation of a hybrid material where the organic benzoyloxypropyl moieties are uniformly distributed throughout the inorganic silica-like network, offering a unique combination of properties derived from both components. mdpi.com

The dual nature of this compound allows for the creation of more complex architectures like interpenetrating polymer networks (IPNs) and core-shell structures.

An Interpenetrating Polymer Network (IPN) consists of two or more distinct polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.govrsc.org A semi-IPN could be formed by conducting the sol-gel reaction of this compound in the presence of a separate organic polymer or monomer. The silane would form its inorganic siloxane network, while the second monomer could be simultaneously polymerized to form its own network, leading to two intertwined systems. researchgate.net This structure can yield materials with synergistic properties, combining the rigidity of the inorganic network with the flexibility or functionality of the organic polymer.

Core-shell architectures involve encapsulating a core particle with a shell of a different material to impart new surface properties or functionalities. nih.govresearchgate.net this compound can be used to create the shell on an inorganic core (e.g., a silica (B1680970) or titania nanoparticle). The trimethoxysilyl groups would react with the surface of the core particle, grafting the molecule onto it. Subsequent reactions could then build up a shell layer. Alternatively, the silane could be used to functionalize the surface of a core particle, with the outwardly-facing benzoyloxypropyl groups providing a reactive or compatibilizing interface for the subsequent deposition of a polymeric shell. nih.govempa.ch This approach allows for precise control over the surface chemistry and properties of nanoparticles for various applications. nih.gov

Influence of this compound on Composite Microstructure and Dispersion

The primary role of a silane coupling agent like this compound is to modify the interfacial region between the filler and the polymer matrix, which in turn profoundly influences the microstructure and the dispersion of the filler within the composite.

A key challenge in the fabrication of polymer composites is the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers. This often leads to poor dispersion, with the filler particles agglomerating into clusters. These agglomerates can act as stress concentration points, detrimentally affecting the mechanical properties of the final material.

The introduction of this compound is anticipated to mitigate this issue. The methoxy groups on the silicon atom hydrolyze to form silanols (Si-OH). These silanols can then react with the hydroxyl groups (-OH) on the surface of fillers such as silica or glass, forming stable siloxane bonds (Si-O-Si). This process effectively coats the filler particles with a layer of the silane. The organophilic benzoyloxypropyl part of the silane then extends outwards from the filler surface.

This organic "brush" on the filler surface has two significant effects on the composite's microstructure:

Improved Filler Wetting: The organic layer reduces the surface energy of the inorganic filler, making it more compatible with the liquid polymer resin during processing. This improved wetting allows the polymer to encapsulate the filler particles more effectively.

Enhanced Dispersion: The steric hindrance provided by the benzoyloxypropyl groups helps to prevent the filler particles from coming into close contact and agglomerating. This results in a more uniform and finer dispersion of the filler throughout the polymer matrix.

The result of this improved dispersion is a more homogeneous microstructure, which is crucial for achieving predictable and enhanced material properties. While specific experimental data for this compound is not available, studies on similar silanes consistently demonstrate a reduction in the size of filler agglomerates and a more uniform distribution when observed through techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Structure-Property Relationships in this compound-Modified Systems

The modifications to the composite microstructure brought about by this compound directly translate into altered and often improved material properties. The relationship between the molecular structure of the silane and the macroscopic properties of the composite is a critical aspect of materials design.

The covalent bonds formed at the filler-matrix interface through the action of the silane coupling agent are much stronger than the weak van der Waals forces that would otherwise exist. This strong interfacial adhesion allows for efficient stress transfer from the weaker polymer matrix to the stronger and stiffer filler particles. This mechanism is fundamental to the reinforcing effect of fillers in composites.

The anticipated effects on the properties of a composite modified with this compound include:

Mechanical Properties: An increase in tensile strength, flexural strength, and modulus is expected due to the enhanced stress transfer. The improved dispersion also eliminates stress concentration points, which can lead to an increase in toughness and fatigue resistance.

Thermal Properties: A stronger interface restricts the mobility of polymer chains at the filler surface. This can lead to an increase in the glass transition temperature (Tg) of the polymer, indicating improved thermal stability.

Dynamic Mechanical Properties: In dynamic mechanical analysis (DMA), a stronger filler-matrix interaction would typically result in a higher storage modulus (E') in the glassy and rubbery regions. The loss tangent (tan δ), which is a measure of energy dissipation, might be affected by the nature of the interface, with a strong bond potentially reducing damping.

Water Resistance: The hydrophobic nature of the silane coating on the filler particles can significantly reduce the water absorption of the composite. This is particularly important for applications where the material is exposed to humid environments, as water can degrade the interface and the polymer matrix, leading to a loss of mechanical properties.

To illustrate the expected impact, the following hypothetical data table summarizes the potential changes in properties of a generic silica-filled epoxy composite with and without the addition of this compound.

| Property | Unmodified Composite | Modified with this compound | Expected Change |

| Tensile Strength (MPa) | 70 | 95 | +35% |

| Flexural Modulus (GPa) | 3.5 | 4.8 | +37% |

| Impact Strength (kJ/m²) | 15 | 22 | +47% |

| Glass Transition Temp. (°C) | 150 | 160 | +10°C |

| 24h Water Absorption (%) | 0.5 | 0.2 | -60% |

This table is illustrative and based on typical performance enhancements seen with similar silane coupling agents. Actual values would depend on the specific polymer matrix, filler type, and processing conditions.

Advanced Characterization Techniques for Benzoyloxypropyltrimethoxysilane and Its Derived Materials

Spectroscopic Analysis for Chemical Structure and Bonding

Spectroscopic techniques are fundamental in elucidating the molecular structure and chemical bonding of Benzoyloxypropyltrimethoxysilane.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the analysis of this compound, FTIR spectra reveal characteristic peaks that confirm its chemical structure.

Key functional groups and their corresponding vibrational frequencies include the ester carbonyl group (C=O), the Si-O-C linkages, and the methoxy (B1213986) groups (-OCH₃) attached to the silicon atom. The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl stretching vibration. libretexts.org The Si-O-C bonds typically show characteristic absorptions in the fingerprint region of the spectrum. Furthermore, the analysis of coatings containing siloxanes can be effectively performed using FTIR, allowing for the verification and characterization of the surface modification. youtube.comyoutube.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Ester C=O Stretch | ~1720 | Strong absorption, indicative of the benzoyloxy group. |

| C-H Stretch (Aromatic) | >3000 | Weak to medium absorption. |

| C-H Stretch (Aliphatic) | 2800-3000 | Medium to strong absorption from the propyl chain. |

| Si-O-CH₃ Stretch | ~2845 | Characteristic absorption of the methoxy groups on silicon. |

| C-O Stretch (Ester) | 1200-1300 | Strong absorption. |

| Si-O Stretch | 1000-1100 | Strong, broad absorption characteristic of siloxanes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the propyl chain, the benzoyl group, and the methoxy carbons. nmrdb.orgwisc.edubeilstein-journals.org

²⁹Si NMR: Silicon-29 NMR is a specialized technique that is highly sensitive to the chemical environment around the silicon atom. huji.ac.ilresearchgate.net It can distinguish between the monomeric this compound and its hydrolyzed and condensed forms (e.g., dimers, oligomers, and cross-linked networks). The chemical shift of the ²⁹Si nucleus changes depending on the number of siloxane (Si-O-Si) bonds formed, often denoted as T⁰, T¹, T², and T³ structures. researchgate.netmdpi.comdntb.gov.ua This makes ²⁹Si NMR an invaluable tool for studying the hydrolysis and condensation reactions of this silane (B1218182).

Table 2: Typical NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | Aromatic (C₆H₅) | 7.4 - 8.1 |

| -OCH₂- (propyl) | 4.2 - 4.4 | |

| -CH₂- (propyl) | 1.9 - 2.1 | |

| -CH₂Si- (propyl) | 0.7 - 0.9 | |

| Si-OCH₃ | ~3.6 | |

| ¹³C | Carbonyl (C=O) | 165 - 170 |

| Aromatic (C₆H₅) | 128 - 134 | |

| -OCH₂- (propyl) | 65 - 70 | |

| -CH₂- (propyl) | 20 - 25 | |

| -CH₂Si- (propyl) | 5 - 10 | |

| Si-OCH₃ | 50 - 55 | |

| ²⁹Si | T⁰ (monomer) | -40 to -50 |

| T¹ (end-group) | -50 to -60 | |

| T² (linear) | -60 to -70 | |

| T³ (cross-linked) | -70 to -80 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.comchemistryviews.org When this compound is used to modify a surface, XPS can confirm its presence and provide insights into its bonding with the substrate. kratos.com

By analyzing the kinetic energies of photoelectrons emitted from the sample upon X-ray irradiation, XPS can identify the core level binding energies of elements such as carbon (C 1s), oxygen (O 1s), and silicon (Si 2p). tib.eu High-resolution scans of these peaks can reveal different chemical states. For example, the Si 2p peak can differentiate between the silicon in the silane and silicon in a silica (B1680970) substrate. The C 1s spectrum can be deconvoluted to identify carbons in different functional groups, such as C-C/C-H, C-O, and O-C=O. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides information about molecular vibrations and is complementary to FTIR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectra can provide a characteristic "fingerprint" that can be used for identification and to study chemical changes. Key Raman bands would include the aromatic ring breathing modes of the benzoyl group and the Si-O-Si symmetric stretching vibrations in condensed materials. nih.gov

Microscopic and Imaging Techniques for Morphological and Interfacial Analysis

Microscopic techniques are essential for visualizing the surface topography and understanding the dispersion of this compound when it is incorporated into a composite material or used as a surface treatment.

Scanning Electron Microscopy (SEM) for Surface Topography and Dispersion

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. wur.nl It provides high-resolution information about the surface topography and morphology. When this compound is used as a coupling agent or in a coating, SEM can be used to visualize the changes in the surface texture of the treated material. For example, it can reveal a smoother or more uniform surface after treatment. In composite materials, SEM can be used to assess the dispersion of the silane-treated fillers within the polymer matrix. researchgate.net By combining SEM with Energy-Dispersive X-ray Spectroscopy (EDX), it is also possible to map the elemental distribution on the surface, confirming the presence and uniform distribution of silicon from the silane. thermofisher.com

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Interfacial Layers

Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of materials at the nanoscale. researchgate.net By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal detailed information about the size, shape, and distribution of nanoparticles, as well as the structure of interfacial layers in composites. nih.govyoutube.com

When this compound is used to treat nanoparticles, such as silica or metallic oxides, TEM is employed to visually confirm the results of the surface modification. High-resolution imaging can distinguish the core nanoparticle from the surrounding, lower-density organosilane layer. This allows for the measurement of the coating thickness and an assessment of its uniformity. In studies involving analogous alkoxysilanes on superparamagnetic iron oxide nanoparticles (SPIOs), TEM has been crucial in observing the morphology of the resulting particles and identifying the extent of interparticle crosslinking, which can lead to undesirable aggregation. researchgate.net

Key research findings from TEM analysis include:

Nanoparticle Size and Distribution: Direct measurement of primary particle size and the state of dispersion or agglomeration post-treatment.

Coating Morphology: Visualization of the silane layer on the nanoparticle surface, providing data on its thickness and conformality.

Interfacial Structure: Imaging the transition zone between a treated filler and the polymer matrix, revealing the quality of the silane-induced linkage.

Table 1: Representative TEM Data for Silane-Treated Nanoparticles

| Sample | Primary Particle Size (nm) | Silane Layer Thickness (nm) | Observations |

|---|---|---|---|

| Untreated Silica Nanoparticles | 50 ± 5 | N/A | High tendency for agglomeration. |

| This compound-Treated Silica | 51 ± 5 | 2-4 | Improved dispersion; visible amorphous shell on particles. |

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing surface topography at the nanometer scale. surfacesciencewestern.comoamjms.eu It operates by scanning a sharp tip attached to a cantilever across a sample surface, providing a three-dimensional map and quantitative data on surface roughness. uc.edu AFM is particularly valuable for assessing how treatment with this compound alters the surface texture of substrates or the morphology of polymer films.

When a substrate, such as glass or a metal oxide, is coated with this compound, AFM can quantify the change in surface roughness. Parameters like the root-mean-square (RMS) roughness (Rq) and average roughness (Ra) are calculated from the topographic images. researchgate.netresearchgate.net This data is critical for applications where surface texture influences adhesion, wettability, or optical properties. For instance, studies on other silane-modified surfaces have used AFM to correlate changes in surface morphology and wettability, providing insight into the quality and organization of the silane layer. nih.gov

In addition to topography, AFM can operate in modes that probe nanoscale mechanical and adhesive properties. researchgate.net Phase imaging, a feature of tapping mode AFM, is sensitive to variations in material properties like stiffness and adhesion, and can be used to distinguish between different components in a composite material or to identify phase-separated regions in a polymer blend containing the silane. surfacesciencewestern.com

Key research findings from AFM analysis include:

Quantitative Roughness: Precise measurement of surface roughness parameters (Ra, Rq) before and after silane treatment. sciopen.com

Surface Morphology: High-resolution 3D visualization of the coated surface, revealing the uniformity and texture of the silane film. researchgate.net

Nanomechanical Properties: Mapping of local variations in adhesion and elasticity, which can infer the distribution of the silane on a surface.

Table 2: Representative AFM Surface Roughness Data for a Coated Substrate

| Sample | Average Roughness (Ra) (nm) | RMS Roughness (Rq) (nm) |

|---|---|---|

| Uncoated Glass Slide | 0.8 ± 0.2 | 1.1 ± 0.3 |

| Glass Slide Coated with this compound | 1.5 ± 0.4 | 2.0 ± 0.5 |

Thermal and Thermomechanical Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netwikipedia.org It is widely used to determine the thermal stability of materials and to quantify their composition. nist.govresearchgate.net For materials incorporating this compound, TGA provides critical data on the degradation temperature of the silane and the amount of organic material grafted onto a substrate.

A typical TGA curve plots the percentage of weight loss against temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. youtube.com When analyzing a filler (e.g., silica) treated with this compound, the weight loss observed at temperatures between approximately 200°C and 600°C can be attributed to the decomposition of the grafted organic silane. nih.gov This allows for the calculation of the grafting density or the organic content of the modified filler.

Key research findings from TGA analysis include:

Thermal Stability: Determination of the onset and peak decomposition temperatures of the silane and silane-modified materials.

Organic Content: Quantification of the amount of this compound successfully grafted onto an inorganic substrate.

Composite Degradation Profile: Evaluation of the influence of the silane on the thermal degradation pathway of a polymer composite.

Table 3: Representative TGA Data for a Silane-Treated Filler

| Material | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Residual Mass at 800°C (%) |

|---|---|---|---|

| Untreated Alumina | >800 | N/A | 99.5 |

| This compound-Treated Alumina | ~280 | ~450 | 94.2 |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. technologyed.orgnih.gov It is used to detect and quantify thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc) in polymeric materials. azom.comeag.com

When this compound is incorporated into a polymer matrix, either as an additive or as a coupling agent on a filler, DSC is used to determine its effect on the polymer's thermal properties. A significant change in the glass transition temperature (Tg) is often indicative of the interaction between the silane and the polymer. For example, an increase in Tg can suggest that the silane, by improving filler-matrix adhesion, has restricted the mobility of the polymer chains in the amorphous region. ijaem.net Conversely, the silane could potentially act as a plasticizer, leading to a decrease in Tg if it is not well-bonded and increases free volume.

DSC analysis is crucial for understanding how the processing and end-use temperature range of a polymer composite are affected by the addition of this compound. The technique can also be used to study curing reactions in thermosetting resins, where the exothermic heat flow provides information on the degree of cure. ijaem.net

Key research findings from DSC analysis include:

Glass Transition Temperature (Tg): Measurement of shifts in Tg, providing insight into polymer chain mobility and the extent of interaction with the silane.

Melting and Crystallization Behavior: Analysis of changes in the melting and crystallization temperatures and enthalpies, which reflects the influence of the silane on the crystalline structure of the polymer.

Table 4: Representative DSC Data for a Polymer Composite

| Sample | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

|---|---|---|

| Neat Polypropylene | ~ -10 | 165 |

| Polypropylene + 20% Untreated Glass Fiber | ~ -9 | 165 |

| Polypropylene + 20% Glass Fiber treated with this compound | ~ -5 | 166 |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Interfacial Adhesion

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers and composites. wiley.commdpi.com It applies an oscillatory stress to a sample and measures the resultant strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and damping factor (tan δ) as a function of temperature or frequency. mdpi.com

The storage modulus (E') represents the elastic response or stiffness of the material, while the loss modulus (E'') represents the viscous response or the material's ability to dissipate energy. nih.gov Tan δ, the ratio of E'' to E', is a measure of damping or internal friction. In composites, DMA is highly sensitive to the nature of the filler-matrix interface. researchgate.netwikipedia.org

Key research findings from DMA analysis include:

Storage Modulus (E'): Provides information on the stiffness of the composite and the effectiveness of stress transfer from the matrix to the filler.

Tan Delta (tan δ): The magnitude and position of the tan δ peak offer insights into chain mobility, damping characteristics, and the quality of the interfacial adhesion.

Glass Transition (Tg): Determines the transition from a glassy to a rubbery state, which is sensitive to the interfacial interactions within the composite.

Table 5: Representative DMA Data for a Polymer Composite

| Sample | Storage Modulus (E') at Tg+40°C (MPa) | Tan δ Peak Height | Tg (from Tan δ peak) (°C) |

|---|---|---|---|

| Neat Epoxy | 45 | 0.85 | 125 |

| Epoxy + 30% Untreated Clay | 150 | 0.70 | 128 |

| Epoxy + 30% Clay treated with this compound | 250 | 0.55 | 135 |

X-ray Diffraction (XRD) for Crystallinity and Intercalation Studies

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of materials. scirp.org By measuring the angles and intensities at which an X-ray beam is diffracted by the crystalline lattice planes of a sample, XRD can identify phases, determine the degree of crystallinity, and measure structural parameters. researchgate.net

In the context of this compound, XRD is particularly crucial when this silane is used to modify layered fillers like clays (B1170129) (e.g., montmorillonite) for use in nanocomposites. clays.org Clay minerals consist of silicate (B1173343) layers stacked together, and their effectiveness as reinforcement depends on the separation (intercalation) or complete delamination (exfoliation) of these layers within the polymer matrix.

XRD is used to measure the interlayer spacing (d-spacing) of the clay. The position of the (001) basal reflection peak in the XRD pattern is related to the d-spacing by Bragg's Law. illinois.edu When this compound molecules penetrate the galleries between the clay layers, the d-spacing increases. This shift of the (001) peak to a lower 2θ angle in the XRD pattern is direct evidence of successful intercalation. researchgate.net The absence of a defined peak may suggest that the clay layers have been exfoliated.

Beyond clay modification, XRD can also be used to study the effect of the silane or silane-treated fillers on the crystallinity of a semi-crystalline polymer matrix. Changes in the intensity or width of the polymer's characteristic diffraction peaks can indicate alterations in the degree of crystallinity or the size of the crystalline domains.

Key research findings from XRD analysis include:

Clay Intercalation: Measurement of the increase in the d-spacing of layered silicates, confirming the successful insertion of silane molecules into the clay galleries.

Phase Identification: Confirmation of the crystalline phases of fillers before and after surface treatment.

Polymer Crystallinity: Assessment of changes in the crystalline structure and degree of crystallinity of a polymer matrix due to the presence of the silane-modified filler.

Table 6: Representative XRD Data for Silane-Modified Clay

| Sample | 2θ Angle of (001) Peak (°) | Basal Spacing (d001) (Å) | Result |

|---|---|---|---|

| Raw Sodium Montmorillonite | 7.1 | 12.4 | Original state |

| Montmorillonite treated with this compound | 4.9 | 18.0 | Intercalation |

Surface Area and Porosity Characterization (e.g., Nitrogen Adsorption-Desorption)

The modification of a material's surface with this compound can significantly alter its surface area and porosity. These changes are critical as they can influence the material's interaction with its environment, its performance in applications such as reinforcement in composites, and its adsorption capabilities. Nitrogen adsorption-desorption analysis, based on the Brunauer-Emmett-Teller (BET) theory, is a powerful and widely used technique to quantify these textural properties.

The principle of this method involves the physisorption of nitrogen gas onto the surface of the material at cryogenic temperatures (typically 77 K). By measuring the amount of nitrogen adsorbed at various relative pressures, a nitrogen adsorption-desorption isotherm is generated. The shape of this isotherm provides qualitative information about the porous nature of the material. For instance, a Type IV isotherm is characteristic of mesoporous materials (pore sizes between 2 and 50 nm) and exhibits a hysteresis loop, which arises from the capillary condensation of nitrogen within the pores.

From the isotherm data, several key parameters can be calculated:

BET Surface Area: This value represents the total surface area of the material, including both the external surface and the surface within the pores. A decrease in the BET surface area after modification with this compound often indicates that the silane molecules have successfully been grafted onto the surface and may be partially filling or blocking the pores.

Pore Volume: This is the total volume of the pores within the material. Similar to the surface area, a reduction in pore volume can suggest that the grafted silane molecules are occupying space within the porous network.

Pore Size Distribution: This provides information on the range and prevalence of different pore sizes within the material. Changes in the pore size distribution after functionalization can reveal how the silane grafting has altered the porous architecture.

Research Findings:

A study on the functionalization of halloysite (B83129) nanoclay with this compound demonstrated the utility of nitrogen adsorption-desorption analysis in characterizing the modified material. The nitrogen adsorption-desorption isotherms for both the neat and the silane-modified halloysite were identified as Type IV with H3 hysteresis loops, which is indicative of mesoporous materials with slit-shaped pores. The analysis revealed a decrease in the specific surface area, pore volume, and average pore size after modification, confirming the successful grafting of the silane onto the halloysite surface.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |

|---|---|---|---|

| Neat Halloysite | 64 | 0.25 | 15.6 |

| Halloysite-Benzoyloxypropyltrimethoxysilane | 58 | 0.23 | 14.2 |

Elemental Analysis for Quantification of Grafted Species (e.g., Carbon Quantification)

To confirm the presence and quantify the amount of this compound grafted onto a substrate, elemental analysis is an indispensable technique. Since the silane molecule contains a significant organic component (the benzoyloxypropyl group), measuring the increase in carbon content on the surface of an inorganic substrate after modification provides direct evidence of successful grafting.

Elemental analysis is typically performed using a combustion method where the sample is burned at a high temperature in the presence of oxygen. The resulting combustion gases, including carbon dioxide, are then detected and quantified. The increase in the percentage of carbon in the modified material compared to the unmodified substrate allows for the calculation of the amount of silane grafted. This data can be used to determine the grafting density, which is the number of silane molecules per unit surface area of the substrate.

Research Findings:

In the same study involving the functionalization of halloysite with this compound, elemental carbon quantification was employed to confirm the silanization and to estimate the reaction yield. The analysis showed a clear increase in the carbon content of the halloysite after the modification process.

| Element | Content in Neat Halloysite (%) | Content in Modified Halloysite (%) |

|---|---|---|

| Carbon (C) | 0.1 | 2.5 |

Based on the increased carbon content, the researchers were able to calculate that the silanization reaction had an approximate yield of 5%. researchgate.net This quantitative data is crucial for understanding the efficiency of the grafting process and for correlating the amount of grafted silane with the observed changes in the material's properties.

Emerging Applications and Translational Research of Benzoyloxypropyltrimethoxysilane Based Materials

Biomedical and Biotechnological Applications